molecular formula C29H20ClN3Na2O10S3 B3029386 Acid Red 249 CAS No. 6416-66-6

Acid Red 249

Cat. No.: B3029386
CAS No.: 6416-66-6
M. Wt: 748.1 g/mol
InChI Key: XDBZPHDFHYZHNG-UHFFFAOYSA-L
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Description

Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (CAS 6826-53-5), commonly known as Acid Red 172, is a synthetic azo dye with the molecular formula C₃₀H₂₂ClN₃Na₂O₁₀S₃ and a molecular weight of 762.14 g/mol. It features a naphthalene disulphonate backbone functionalized with a chloro-phenoxy azo group and a p-tolylsulphonylamino substituent. This compound is synthesized via diazotization of 2-(benzyloxy)-5-chlorobenzenamine followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid .

Properties

IUPAC Name

disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZPHDFHYZHNG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClN3Na2O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889431
Record name C.I. Acid Red 249
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-66-6
Record name 2,7-Naphthalenedisulfonic acid, 3-(2-(5-chloro-2-phenoxyphenyl)diazenyl)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-, sodium salt (1:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 249
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
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Biological Activity

Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate, commonly referred to as Acid Red 249 or Tracid Brilliant Red B, is an azo dye with significant applications in textile dyeing and printing. Its complex structure contributes to its biological activity, making it a subject of interest in various research studies.

  • Molecular Formula : C29H20ClN3Na2O10S3
  • CAS Number : 6416-66-6
  • EINECS Number : 229-129-2
  • Molecular Weight : 674.11 g/mol

Biological Activity

The biological activity of Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate has been explored in various studies, particularly focusing on its potential as a histological dye and its effects on cellular processes.

Antimicrobial Properties

Research indicates that azo dyes can exhibit antimicrobial properties. For instance, studies have shown that certain azo compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in medical textiles and coatings. The specific antimicrobial efficacy of this compound has not been extensively documented but aligns with the general behavior of similar azo compounds .

Cytotoxicity and Genotoxicity

Several studies have investigated the cytotoxic effects of azo dyes on mammalian cells. The presence of chlorine and sulfonyl groups in this compound may influence its interactions with cellular components. Research has indicated that some azo dyes can induce oxidative stress and DNA damage in cultured cells, leading to concerns regarding their safety for human exposure .

Case Studies

  • Inhibition of Cell Proliferation : A study examining the effects of various azo dyes on cancer cell lines found that certain structural modifications could enhance or reduce cytotoxicity. Although specific data on this compound is limited, its structural similarities to other tested dyes suggest it may possess comparable effects .
  • Histological Applications : As a histological dye, this compound has been utilized for staining tissues in pathological examinations. Its ability to bind to proteins and nucleic acids allows for effective visualization under microscopy, aiding in the diagnosis of diseases .

Data Table: Comparison of Biological Activities of Azo Dyes

Azo Dye NameAntimicrobial ActivityCytotoxicityHistological Use
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy...ModeratePotentially cytotoxicYes
Other Similar Azo DyesVariesVariesYes

Scientific Research Applications

Textile Dyeing

Tracid Brilliant Red B is predominantly used for dyeing and printing on various fabrics such as wool, silk, and polyamide fibers. Its excellent lightfastness and washfastness properties make it suitable for high-quality textile applications. The dye's performance can be summarized in the following table:

Property ISO Standard AATCC Standard
Light Fastness4-55
Soaping Fastness4-54-5
Perspiration Fastness4-54
Oxygen Bleaching54
Fastness to Seawater4-54

These properties indicate that Tracid Brilliant Red B maintains its color integrity under various conditions, making it a preferred choice for textile manufacturers seeking durability in their products .

Dyeing of Other Materials

Apart from textiles, this compound is also used in the dyeing of films and plastics. Its solubility in water allows for easy application in various industrial processes where liquid dyeing methods are employed .

Biological Applications

Recent studies have explored the potential of azo dyes like Tracid Brilliant Red B in biological research. The compound has been investigated for its ability to act as a pH indicator due to its color changes under different pH levels. This property can be utilized in biochemical assays and environmental monitoring .

Environmental Studies

The environmental impact of azo dyes has been a significant area of research, focusing on their biodegradability and toxicity. Tracid Brilliant Red B has been studied for its degradation products and their effects on aquatic ecosystems, contributing valuable data for regulatory assessments .

Case Study 1: Textile Industry Application

In a study conducted by textile researchers, Tracid Brilliant Red B was evaluated for its performance on wool fabrics. The results indicated that the dye provided excellent color depth and fastness properties compared to other dyes tested under similar conditions. The researchers concluded that the dye's unique chemical structure contributed to its superior performance .

Case Study 2: Environmental Impact Assessment

An environmental assessment study focused on the degradation of Tracid Brilliant Red B in wastewater treatment plants found that while the dye is resistant to biodegradation, certain microbial strains were capable of breaking it down effectively. This finding suggests potential pathways for bioremediation efforts targeting azo dye contamination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

Table 1: Molecular and Functional Group Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (6826-53-5) C₃₀H₂₂ClN₃Na₂O₁₀S₃ 762.14 Chloro-phenoxy azo, p-tolylsulphonylamino, sulfonate
Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (72828-77-4) C₂₂H₁₄N₆Na₂O₁₁S₂ 648.49 Nitro, amino, dihydroxyphenyl azo, sulfonate
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate (70210-24-1) C₂₃H₁₄N₈Na₂O₁₄S₂ 722.47 Bis-nitro azo, dihydroxyphenyl azo, sulfonate
5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid (16893-49-5) C₁₉H₁₄ClN₇O₁₀S₃ 632.00 Triazine, sulphophenyl azo, sulfonate
Disodium 4-hydroxy-3-[(2-methoxyphenyl)azo]-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (6505-96-0) C₂₄H₁₉N₃Na₂O₁₀S₃ 651.60 Methoxyphenyl azo, p-tolylsulphonylamino, sulfonate
Table 2: Application and Performance Comparison
Compound Key Applications Stability Solubility Notable Properties
Target Compound (6826-53-5) Textiles, inks, coatings High thermal stability Water-soluble Superior color retention, hydrophobic interactions
72828-77-4 pH indicators, dyes Moderate lightfastness Moderate pH-sensitive color shifts due to nitro/amino groups
70210-24-1 Industrial pigments Low lightfastness High Intense coloration but prone to photodegradation
16893-49-5 Reactive textiles High washfastness High Triazine enhances cellulose binding
6505-96-0 Specialty dyes Moderate Water-soluble Methoxy group induces bathochromic shift

Research Findings on Key Differences

Thermal Stability: The target compound’s p-tolylsulphonylamino group contributes to higher thermal stability (~300°C) compared to analogues with nitro groups (e.g., 70210-24-1 degrades at ~220°C) .

Solubility: All compounds exhibit water solubility due to sulfonate groups, but the target compound’s chloro-phenoxy moiety improves compatibility with hydrophobic substrates .

Environmental Impact : Triazine-containing derivatives (e.g., 16893-49-5) show higher biodegradability challenges, whereas the target compound’s stability may raise concerns about persistence .

Color Properties : Methoxy-substituted analogues (6505-96-0) absorb at longer wavelengths (λₘₐₐ ~520 nm) compared to the target compound (λₘₐₐ ~490 nm) .

Q & A

Q. What are the optimal reaction conditions for synthesizing this azo compound?

The synthesis involves diazotization and coupling reactions. Diazotization of aromatic amines (e.g., 5-chloro-2-phenoxyaniline) requires sodium nitrite and hydrochloric acid at 0–5°C, followed by coupling with naphthalene derivatives under alkaline conditions (pH 8–10). Temperature control (±2°C) and stoichiometric precision (1:1.05 amine-to-nitrite ratio) are critical to minimize byproducts like triazenes .

Parameter Optimal Range Impact on Yield
Temperature0–5°C (diazotization)>90% purity
pH (coupling)8–10Maximizes azo bond formation
Reaction time2–4 hoursReduces hydrolysis risk

Q. Which spectroscopic methods are most effective for characterizing this compound?

UV-Vis spectroscopy (λ_max 450–550 nm) confirms the azo chromophore. FT-IR identifies sulfonate (1180–1200 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups. NMR (¹H/¹³C) resolves aromatic proton environments and confirms substituent positions . For sulfonate quantification, ion chromatography paired with conductivity detection is recommended .

Q. How does pH influence the compound’s stability in aqueous solutions?

Stability is pH-dependent due to sulfonate and hydroxyl groups. At pH 3–7, the compound remains stable for >48 hours. Above pH 9, hydroxyl deprotonation increases solubility but accelerates azo bond degradation (t₁/₂ <12 hours). Use buffered solutions (e.g., phosphate buffer, pH 6.5) for long-term storage .

Advanced Research Questions

Q. What computational approaches predict electronic transitions in this azo compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set models the π→π* and n→π* transitions of the azo group. Solvent effects (e.g., water) are incorporated via Polarizable Continuum Model (PCM). Results correlate with experimental UV-Vis data (R² >0.95) .

Method Application Outcome
TD-DFTExcited-state energy calculationPredicts λ_max within ±10 nm
Molecular DynamicsSolvation effectsValidates stability in H₂O

Q. How can conflicting solubility data in polar solvents be resolved?

Discrepancies arise from counterion interactions (Na⁺ vs. H⁺) and hydration entropy. Use potentiometric titration to measure solubility as a function of ionic strength. For polar aprotic solvents (e.g., DMSO), dielectric constant adjustments (ε = 46.7) improve consistency. Cross-validate with Hansen Solubility Parameters (HSPs) .

Q. What strategies mitigate azo bond reduction in biological assays?

Azo bonds are prone to enzymatic reduction (e.g., azoreductases). Strategies include:

  • Structural modification : Introduce electron-withdrawing groups (e.g., -SO₃⁻) to lower reduction potential.
  • Encapsulation : Use liposomal carriers to shield the azo group from reductases.
  • Inhibitors : Co-administer redox inhibitors like diphenyleneiodonium .

Q. How should researchers address contradictory photodegradation rates reported in literature?

Contradictions stem from light source variability (UV-A vs. UV-C) and matrix effects (pure compound vs. mixtures). Standardize testing via ISO 11348-1:

  • Use a solar simulator (AM1.5G spectrum) for environmental relevance.
  • Quantify degradation products via LC-MS/MS to identify competing pathways (e.g., hydroxylation vs. bond cleavage) .

Methodological Guidance for Data Contradictions

Designing experiments to resolve conflicting catalytic activity data:

  • Controlled variables : Fix temperature, solvent, and catalyst loading while varying substituents (e.g., -Cl vs. -SO₃⁻).
  • Statistical validation : Apply ANOVA to isolate significant factors.
  • In situ monitoring : Use stopped-flow spectroscopy to track intermediate formation .

Analyzing discrepancies in toxicity profiles across cell lines:

  • Cell-specific metabolism : Profile azoreductase activity in each line via Western blot.
  • Dose-response modeling : Fit data to Hill equations to differentiate LC₅₀ trends.
  • Metabolite screening : Identify cytotoxic intermediates (e.g., aromatic amines) using HRMS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Acid Red 249
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Acid Red 249

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